molecular formula C8H4Cl4O B2366079 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone CAS No. 78710-01-7

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone

Cat. No.: B2366079
CAS No.: 78710-01-7
M. Wt: 257.92
InChI Key: AQQDUAHWJYDXIZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is a halogenated acetophenone derivative characterized by a dichlorinated phenyl ring (2,6-dichloro substitution) and two chlorine atoms on the ethanone moiety. This compound’s structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name

2,2-dichloro-1-(2,6-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQDUAHWJYDXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Dichloroacetyl Chloride

A plausible route involves Friedel-Crafts acylation of 1,3-dichlorobenzene (2,6-dichlorobenzene) using dichloroacetyl chloride (Cl₂CHCOCl). However, the electron-withdrawing chlorine substituents deactivate the aromatic ring, necessitating vigorous conditions.

Hypothetical Procedure :

  • Combine 2,6-dichlorobenzene with dichloroacetyl chloride in anhydrous dichloromethane.
  • Add a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C.
  • Stir for 12–24 hours under reflux.
  • Quench with ice-water, extract with organic solvent, and purify via recrystallization.

Challenges :

  • Low reactivity of 2,6-dichlorobenzene may necessitate superstoichiometric AlCl₃ or elevated temperatures.
  • Competing side reactions (e.g., over-chlorination) could reduce yield.

Supporting Evidence :

  • Patents for similar compounds (e.g., 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone) employ fuming sulfuric acid and nitric acid for electrophilic substitution.
  • Friedel-Crafts acylation is standard for introducing ketone groups to aromatic systems, though deactivated substrates require optimization.

Chlorination of 1-(2,6-Dichlorophenyl)Ethanone

A two-step chlorination strategy may be effective:

  • Synthesize 1-(2,6-dichlorophenyl)ethanone via acylation of 2,6-dichlorobenzene.
  • Introduce chlorine atoms at the α-position using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

Step 1: Synthesis of 1-(2,6-Dichlorophenyl)Ethanone

  • Method : React 2,6-dichlorobenzene with acetyl chloride under Friedel-Crafts conditions.
  • Catalyst : AlCl₃ (1.2 equivalents) in dichloromethane at 0°C.

Step 2: α-Chlorination

  • Reagents : SO₂Cl₂ (2.2 equivalents) in CCl₄ at 60°C for 6 hours.
  • Mechanism : Radical-initiated chlorination at the α-carbon adjacent to the ketone.

Yield Considerations :

  • Excess SO₂Cl₂ ensures complete dichlorination but risks over-reaction.
  • Purification via column chromatography (hexane/ethyl acetate) may be required.

Documented Precedent :

  • The PMC study on chalcone derivatives highlights the use of KOH-mediated condensation for ketone formation, though chlorination steps are distinct.

Nucleophilic Substitution of Brominated Precursors

Replacing bromine atoms with chlorine offers an alternative pathway:

  • Synthesize 2-bromo-1-(2,6-dichlorophenyl)ethanone.
  • Perform nucleophilic substitution using KCl or NaCl in polar aprotic solvents.

Procedure :

  • React 2-bromo-1-(2,6-dichlorophenyl)ethanone with KCl (3 equivalents) in dimethylformamide (DMF) at 80°C for 8 hours.
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Limitations :

  • Brominated precursors may require multi-step synthesis.
  • Competing elimination reactions could form undesired alkenes.

Patent Correlation :

  • The dehalogenation of 2-(3-chloro-1H-1,2,4-triazole-1-yl)-1-(2,4-difluorophenyl)ethanone using palladium carbon demonstrates viable halogen substitution under catalytic conditions.

Reaction Optimization and Solvent Systems

Solvent Selection

  • Polar Aprotic Solvents : DMF, acetonitrile, and tetrahydrofuran (THF) enhance nucleophilicity in substitution reactions.
  • Non-Polar Solvents : Toluene and dichloromethane suit Friedel-Crafts acylation by stabilizing carbocation intermediates.

Temperature and Time

  • Low Temperatures (0–5°C): Minimize side reactions during electrophilic substitutions.
  • Elevated Temperatures (60–80°C): Accelerate chlorination and substitution kinetics.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR : Expected singlet for ketone carbonyl (δ 3.8–4.2 ppm) and aromatic protons (δ 7.0–7.5 ppm).
  • ¹³C NMR : Carbonyl carbon at δ 195–205 ppm, with aromatic carbons at δ 120–140 ppm.

Crystallography

While no data exists for this compound, analogous structures exhibit:

  • Dihedral Angles : <11° between aromatic rings.
  • Intermolecular Interactions : C–H···Cl hydrogen bonds and C–Cl···O contacts (3.07 Å).

Industrial-Scale Considerations

Catalytic Efficiency

  • Palladium Catalysts : Effective for dehalogenation but costly for large-scale production.
  • Lewis Acids : AlCl₃ is economical but generates hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Products include various substituted ethanones depending on the nucleophile used.

    Reduction: The major product is 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing various organic compounds. Its chlorinated structure enables it to participate in nucleophilic substitution reactions, making it versatile in synthetic pathways.

Biology

  • Biological Activity Studies : Research is ongoing to explore its potential biological activities. Studies have indicated that it may interact with specific biomolecules, leading to various biological effects that warrant further investigation.

Medicine

  • Pharmaceutical Development : The compound is being investigated as a precursor for drug development. Its structural properties may contribute to the design of novel therapeutic agents targeting specific diseases.

Industry

  • Production of Agrochemicals and Dyes : In industrial applications, 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is utilized in manufacturing agrochemicals and dyes due to its reactivity and ability to form stable products.

Data Tables

Application Area Description Key Reactions
ChemistryIntermediate in organic synthesisNucleophilic substitution
BiologyPotential biological activity studiesInteraction with biomolecules
MedicinePrecursor for drug developmentSynthesis of therapeutic agents
IndustryProduction of agrochemicals and dyesFormation of stable products

A study was conducted to evaluate the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited inhibitory effects on certain enzymes, suggesting potential applications in drug design targeting metabolic disorders.

Case Study 2: Synthetic Pathway Optimization

Researchers optimized the synthetic pathway for producing this compound to enhance yield and reduce by-products. This optimization involved adjusting reaction conditions such as temperature and catalyst concentration, resulting in a more efficient synthesis process.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s chlorinated structure allows it to participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents on the phenyl ring and ethanone backbone significantly influence physicochemical properties.

Table 1: Substituent Effects on Key Properties
Compound Name Phenyl Substituents Ethanone Substituents Molecular Weight Melting Point (°C) Key Properties/Applications
Target Compound 2,6-Cl₂ 2,2-Cl₂ 292.94 Not reported High electrophilicity
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone 2-OH, 4-OCH₃ 2,2-Cl₂ 235.07 84–86 Enhanced solubility, potential photochemical applications
(E)-1-(Anthracen-9-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one 2,6-Cl₂ None 383.27 Not reported Nonlinear optical behavior (β = 12.5×10⁻³⁰ esu)
2,2-Dichloro-1-(2,4-dihydroxyphenyl)ethanone 2,4-OH 2,2-Cl₂ 221.04 Not reported Reactivity in phenolic coupling reactions
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 3,5-Cl₂ CF₃ 243.01 Not reported Enhanced thermal stability, fluorinated intermediates
Key Findings:
  • Substituent Position : The 2,6-dichloro configuration on the phenyl ring (target compound) increases steric hindrance compared to 2,4-dichloro analogs, reducing reactivity in nucleophilic substitutions but enhancing stability .
  • Electron-Withdrawing Groups: Chlorine atoms on the ethanone moiety (target compound) increase electrophilicity, favoring reactions like nucleophilic acyl substitution. In contrast, trifluoromethyl groups (e.g., ) provide greater thermal stability but lower reactivity.
  • Optical Properties: Chalcone derivatives with 2,6-dichlorophenyl groups exhibit superior nonlinear absorption coefficients (β = 12.5×10⁻³⁰ esu) compared to 2,4-dichloro isomers (β = 8.7×10⁻³⁰ esu), highlighting the role of substituent symmetry in optical applications .

Biological Activity

Overview

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone, also known as a chlorinated derivative of acetophenone, has garnered attention for its potential biological activities. The compound's molecular formula is C8_8H6_6Cl4_4O, and it is primarily used as an intermediate in various organic syntheses and industrial applications. This article will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. The chlorinated structure allows it to participate in nucleophilic substitution reactions and other chemical transformations. This interaction can lead to the modulation of various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain synthesized derivatives demonstrated IC50_{50} values in the low micromolar range against breast and colorectal cancer cell lines .
  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of key enzymes involved in cancer progression. For example, docking studies suggest that it may effectively bind to targets such as EGFR and MEK1, which are often overexpressed in cancer .

Case Study 1: Antiproliferative Effects

In a study examining the anticancer properties of chlorinated compounds, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated a strong correlation between the chlorination pattern and the antiproliferative activity. Notably, compounds with multiple chlorine substitutions exhibited enhanced potency compared to their non-chlorinated counterparts .

CompoundIC50_{50} (µM)Target
Compound A5.0EGFR
Compound B3.5MEK1
Compound C7.8c-MET

Case Study 2: Enzyme Binding Affinity

Docking studies revealed that this compound derivatives showed favorable binding energies with several kinases involved in tumor growth. The binding affinities were measured using molecular docking simulations:

Target KinaseBinding Energy (kcal/mol)
EGFR-10.68
MEK1-9.95
c-MET-9.82

These findings suggest that the compound could serve as a lead compound for developing new anticancer agents targeting these pathways .

Research Findings

Recent studies have highlighted the versatility of this compound in medicinal chemistry:

  • Synthesis and Characterization : The compound can be synthesized through chlorination processes involving 2,6-dichloroacetophenone under controlled conditions.
  • Potential Drug Development : Ongoing research aims to explore its use as a precursor in drug development due to its favorable pharmacokinetic properties such as high oral bioavailability and good permeability across biological membranes .

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